Product packaging for 1,5-Di(2-chlorophenyl)penta-1,4-dien-3-one(Cat. No.:)

1,5-Di(2-chlorophenyl)penta-1,4-dien-3-one

Cat. No.: B12077888
M. Wt: 303.2 g/mol
InChI Key: OZBIBYIDJNVAOQ-WGDLNXRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,5-Di(2-chlorophenyl)penta-1,4-dien-3-one is a high-purity chemical compound provided for research applications. This compound, with the molecular formula C17H12Cl2O and a molecular weight of 303.18 g/mol, is a solid with a yellow appearance and a documented melting point of 212-215 °C . It belongs to the class of 1,5-diaryl-3-oxo-1,4-pentadienes, a structural moiety known for its significant research value in medicinal chemistry and chemical biology . The 1,5-diaryl-3-oxo-1,4-pentadienyl (dienone) group is a privileged structure in the design of novel bioactive molecules . Compounds featuring this scaffold have demonstrated potent and selective inhibitory activity against monoamine oxidase-B (MAO-B), a key enzymatic target in the research of neurodegenerative diseases such as Parkinson's . Furthermore, this structural class has shown considerable promise in antineoplastic research, displaying cytotoxic properties against a wide range of neoplastic and transformed cells, sometimes with greater toxicity towards neoplasms than normal cells . The dienone moiety is noted for its reactivity as a Michael acceptor, leading to interactions with cellular thiols, which can induce apoptosis and affect mitochondrial function . This compound is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12Cl2O B12077888 1,5-Di(2-chlorophenyl)penta-1,4-dien-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12Cl2O

Molecular Weight

303.2 g/mol

IUPAC Name

(1E,4E)-1,5-bis(2-chlorophenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C17H12Cl2O/c18-16-7-3-1-5-13(16)9-11-15(20)12-10-14-6-2-4-8-17(14)19/h1-12H/b11-9+,12-10+

InChI Key

OZBIBYIDJNVAOQ-WGDLNXRISA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C=CC2=CC=CC=C2Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1,5 Di 2 Chlorophenyl Penta 1,4 Dien 3 One and Its Analogues

Claisen-Schmidt Condensation Protocols

The Claisen-Schmidt condensation is a cornerstone reaction in the synthesis of α,β-unsaturated ketones, including 1,5-diaryl-penta-1,4-dien-3-ones. This reaction involves the cross-aldol condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org

The most prevalent method for the synthesis of 1,5-di(2-chlorophenyl)penta-1,4-dien-3-one is the base-catalyzed Claisen-Schmidt condensation. This approach typically involves the reaction of 2-chlorobenzaldehyde (B119727) with acetone (B3395972) in the presence of a base. Common bases employed for this transformation include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). The reaction proceeds through the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of 2-chlorobenzaldehyde. Subsequent dehydration of the aldol adduct yields the desired pentadienone.

Quantitative yields for Claisen-Schmidt reactions have been reported in the absence of a solvent, utilizing sodium hydroxide as the base. wikipedia.org This solvent-free approach, often employing grinding techniques, offers a more environmentally friendly and efficient alternative to traditional solvent-based methods. nih.gov The reaction of cycloalkanones with various substituted benzaldehydes using solid NaOH (20 mol%) has been shown to produce α,α'-bis-(substituted-benzylidene)cycloalkanones in quantitative yields (96–98%). nih.gov

A general procedure involves stirring a mixture of the aromatic aldehyde and acetone in a suitable solvent, such as ethanol (B145695), followed by the addition of an aqueous solution of the base. The reaction is typically carried out at room temperature. For instance, the synthesis of (E)-4-(2-hydroxyphenyl)but-3-en-2-one, an intermediate for pentadienone derivatives, was achieved by reacting 2-hydroxybenzaldehyde and acetone with a 10% NaOH solution at ambient temperature for 12 hours. mdpi.com

ReactantsBaseSolventReaction TimeYield
2-chlorobenzaldehyde, AcetoneNaOHEthanol/Water15 h83%
Cyclohexanone, BenzaldehydeNaOH (20 mol%)Solvent-free (grinding)5 min98%
2-hydroxybenzaldehyde, Acetone10% NaOHWater12 h-

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of base, solvent, reaction temperature, and reaction time.

Studies have shown that the molar ratio of the base can significantly impact the reaction outcome. For the synthesis of α,α'-bis-benzylidenecyclohexanone, it was found that 20 mol% of NaOH provided a satisfactory yield (98%) compared to a stoichiometric amount. nih.gov

Solvent selection also plays a critical role. While ethanol and methanol are commonly used, solvent-free conditions have emerged as a highly efficient and green alternative. Grinding the reactants with a solid base like NaOH can lead to quantitative yields in a very short reaction time. nih.gov

Temperature is another important factor. While many base-catalyzed Claisen-Schmidt condensations proceed efficiently at room temperature, in some cases, gentle heating may be required to drive the reaction to completion. However, higher temperatures can also lead to the formation of side products.

ParameterVariationEffect on Yield/Reaction Time
Base Concentration Catalytic (e.g., 20 mol%) vs. StoichiometricCatalytic amounts can be sufficient for high yields. nih.gov
Solvent Ethanol, Methanol vs. Solvent-freeSolvent-free conditions can provide quantitative yields and shorter reaction times. nih.gov
Technique Conventional stirring vs. GrindingGrinding can significantly reduce reaction time. nih.gov

Advanced Synthetic Strategies for Derivatization

The versatile pentadienone scaffold of this compound allows for a wide range of derivatizations to produce novel compounds with potentially enhanced biological activities.

Phosphorylated pentadienone derivatives have been synthesized and shown to exhibit significant antibacterial and antiviral activities. mdpi.com The synthesis typically involves a multi-step process. First, an intermediate pentadienone is prepared via a Claisen-Schmidt condensation. For example, (E)-4-(2-hydroxyphenyl)but-3-en-2-one can be condensed with a substituted aldehyde in the presence of NaOH to yield a pentadienone intermediate. mdpi.com This intermediate is then reacted with a dialkyl phosphonate (B1237965) in the presence of a base like triethylamine (Et3N) in a solvent such as carbon tetrachloride (CCl4) to afford the final phosphorylated pentadienone derivative. mdpi.com

The incorporation of heterocyclic moieties, such as 1,3,4-thiadiazole (B1197879) and benzothiazole (B30560), into the pentadienone structure is a common strategy to enhance pharmacological properties.

1,3,4-Thiadiazole Derivatives: The 1,3,4-thiadiazole ring is a significant structural element in medicinal chemistry due to its diverse biological activities. ijraset.com The synthesis of 1,3,4-thiadiazole-containing pentadienones can be achieved through various routes. One common method involves the cyclization of thiosemicarbazide derivatives. sbq.org.br For instance, a carboxylic acid can be reacted with thiosemicarbazide to form a 1,3,4-thiadiazole ring, which can then be further functionalized and incorporated into a pentadienone structure.

Benzothiazole Derivatives: Benzothiazoles are another class of heterocyclic compounds with a wide range of biological activities. ekb.eg The synthesis of benzothiazole-containing pentadienones often involves the reaction of 2-aminothiophenol with a suitable precursor. nih.gov For example, a pentadienone bearing a carboxylic acid or aldehyde functional group could be reacted with 2-aminothiophenol to form the benzothiazole ring system.

Microwave-assisted organic synthesis has gained prominence as a green and efficient method for accelerating chemical reactions. anton-paar.com This technique can significantly reduce reaction times, improve yields, and enhance product selectivity compared to conventional heating methods. nih.govnih.gov

In the context of Claisen-Schmidt condensation, microwave irradiation has been successfully employed to synthesize chalcones and related compounds. nih.gov The reaction of 2'-hydroxy acetophenone with 4-aminodimethyl benzaldehyde in ethanol with piperidine (B6355638) as a base, when conducted under microwave irradiation (120 W, 100 °C), resulted in a significantly shorter reaction time (30 minutes) and an excellent isolated yield compared to conventional refluxing which took 3 days. nih.gov This suggests that microwave-assisted synthesis is a promising approach for the efficient and rapid production of this compound and its derivatives. The use of microwave irradiation can lead to a more uniform and efficient heating of the reaction mixture, thereby accelerating the reaction rate. anton-paar.com

Reaction Mechanisms of Formation and Derivatization

The formation of this compound and its subsequent conversion into various derivatives are governed by fundamental reaction mechanisms in organic chemistry. The primary synthetic route involves a base-catalyzed aldol condensation, specifically the Claisen-Schmidt condensation. The resulting α,β-unsaturated ketone system serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds through cyclization and cycloaddition reactions.

Mechanistic Pathways of Aldol Condensation for Penta-1,4-dien-3-ones

The synthesis of 1,5-diaryl-1,4-dien-3-ones, including this compound, is commonly achieved through the Claisen-Schmidt condensation. This reaction is a type of crossed aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen. wikipedia.org In this specific synthesis, acetone, which has α-hydrogens, reacts with two equivalents of an aromatic aldehyde that lacks α-hydrogens, such as 2-chlorobenzaldehyde. researchgate.net The reaction is typically catalyzed by a base, like sodium hydroxide. wikipedia.orgresearchgate.net

The mechanism proceeds through a series of sequential steps, as detailed below:

Step 1: Enolate Formation A hydroxide ion (from the base) abstracts an acidic α-hydrogen from acetone. This deprotonation results in the formation of a resonance-stabilized enolate ion, which acts as a potent nucleophile. pw.livemasterorganicchemistry.com

Step 2: Nucleophilic Attack The enolate ion attacks the electrophilic carbonyl carbon of the first molecule of 2-chlorobenzaldehyde. This addition step forms a new carbon-carbon bond and produces a β-alkoxide intermediate. pw.livemasterorganicchemistry.com

Step 3: Protonation The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), yielding a β-hydroxy ketone. pw.live

Step 4: Dehydration The β-hydroxy ketone readily undergoes base-catalyzed dehydration (elimination of a water molecule). This step is facilitated by the formation of a conjugated system, which lends stability to the resulting α,β-unsaturated ketone. libretexts.orgyoutube.com The product at this stage is (E)-4-(2-chlorophenyl)but-3-en-2-one.

Step 5: Repetition of the Sequence The entire sequence (Steps 1-4) is repeated. A base abstracts the remaining α-hydrogen from the methyl group of the intermediate chalcone (B49325) to form a new enolate. This enolate then attacks a second molecule of 2-chlorobenzaldehyde, followed by protonation and dehydration, to yield the final product, this compound. nih.gov

Table 1: Mechanistic Steps of Claisen-Schmidt Condensation for 1,5-Diaryl-1,4-dien-3-ones
StepDescriptionKey Intermediates
1Enolate Formation: A base abstracts an α-hydrogen from acetone.Acetone enolate ion
2Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2-chlorobenzaldehyde.β-alkoxide
3Protonation: The alkoxide is protonated by water.β-hydroxy ketone
4Dehydration: Elimination of water to form an α,β-unsaturated ketone.(E)-4-(2-chlorophenyl)but-3-en-2-one
5Second Condensation: Steps 1-4 are repeated with a second molecule of 2-chlorobenzaldehyde.This compound

Proposed Mechanisms for Derivative Formation

The 1,5-diaryl-1,4-dien-3-one framework is a valuable synthon for constructing various heterocyclic systems due to its reactive α,β-unsaturated ketone moieties. These moieties can act as electrophiles in Michael additions and participate in cyclocondensation reactions with various binucleophiles. bu.edu.eggrowingscience.com A prominent example is the synthesis of pyrimidine derivatives.

Proposed Mechanism for Pyrimidine Formation:

The synthesis of a pyrimidine ring from a 1,5-diaryl-1,4-dien-3-one can be achieved by reacting it with a compound containing an N-C-N fragment, such as guanidine, urea, or thiourea. bu.edu.egnih.gov The mechanism is proposed to proceed as follows:

Step 1: Michael Addition (Conjugate Addition) The reaction is initiated by the nucleophilic attack of one of the amino groups of the binucleophile (e.g., guanidine) onto one of the β-carbons of the dienone system. This is a classic Michael addition reaction, which forms a new carbon-nitrogen bond and generates an enolate intermediate.

Step 2: Intramolecular Cyclization The newly formed enolate undergoes a tautomerization. Subsequently, the second amino group of the binucleophile performs an intramolecular nucleophilic attack on the carbonyl carbon of the dienone. This attack leads to the formation of a six-membered heterocyclic ring intermediate, a dihydropyrimidine derivative.

Step 3: Dehydration/Aromatization The heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form a more stable, aromatic pyrimidine ring. This final step is often the driving force for the reaction, leading to the formation of a highly substituted pyrimidine derivative.

This general pathway allows for the synthesis of a diverse range of heterocyclic compounds by varying the starting dienone and the binucleophilic reagent. growingscience.com For example, using thiourea would lead to thiopyrimidine derivatives, while using hydrazine could lead to the formation of diazepine or pyrazole derivatives depending on the reaction conditions. nih.gov

Table 2: Potential Heterocyclic Derivatives from 1,5-Diaryl-1,4-dien-3-ones
Binucleophilic ReagentResulting Heterocycle CoreGeneral Reaction Type
GuanidinePyrimidineCyclocondensation
UreaPyrimidinoneCyclocondensation
ThioureaThiopyrimidineCyclocondensation
HydrazineDiazine/PyrazoleCyclocondensation
MalononitrilePyridine/DihydropyridineMichael Addition followed by Cyclization

Spectroscopic Characterization and Structural Elucidation of 1,5 Di 2 Chlorophenyl Penta 1,4 Dien 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of organic molecules. For 1,5-Di(2-chlorophenyl)penta-1,4-dien-3-one, both ¹H and ¹³C NMR have been utilized to confirm its structure. researchgate.net

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. Due to the molecule's symmetry, the two 2-chlorophenyl rings and the two vinyl groups are chemically equivalent, which simplifies the spectrum. The analysis confirms the presence of all expected protons.

The expected signals in the ¹H NMR spectrum are:

Aromatic Protons (Ar-H): The protons on the two 2-chlorophenyl rings would appear as a complex multiplet, typically in the downfield region of the spectrum.

Vinylic Protons (CH=CH): The protons of the α,β-unsaturated system appear as doublets. The proton adjacent to the benzene (B151609) ring (H-α) and the proton adjacent to the carbonyl group (H-β) split each other.

Interactive Data Table: Expected ¹H NMR Signals

Proton TypeExpected Chemical Shift (ppm)MultiplicityNotes
Aromatic (Ar-H)~7.2 - 7.8Multiplet (m)8 protons in total, appearing in a complex pattern due to multiple couplings.
Vinylic (H-α/H-α')~7.0 - 7.5Doublet (d)2 protons. Coupled with H-β/H-β'.
Vinylic (H-β/H-β')~7.6 - 8.1Doublet (d)2 protons. Coupled with H-α/H-α'. The position is further downfield due to deshielding from the carbonyl group.

The ¹³C NMR spectrum is used to identify all unique carbon atoms in a molecule. The spectrum for this compound is consistent with its proposed structure, showing signals for the carbonyl, vinylic, and aromatic carbons. researchgate.net

Key expected signals include:

Carbonyl Carbon (C=O): A single resonance in the highly deshielded region of the spectrum, characteristic of a ketone.

Aromatic Carbons: Signals corresponding to the carbons of the 2-chlorophenyl rings. The carbon atom bonded to chlorine (C-Cl) and the carbon bonded to the vinyl group will have distinct chemical shifts from the other aromatic carbons.

Vinylic Carbons: Resonances for the α and β carbons of the dienone system.

Interactive Data Table: Expected ¹³C NMR Signals

Carbon TypeExpected Chemical Shift (ppm)Notes
Carbonyl (C=O)~185 - 190Single peak, characteristic of an α,β-unsaturated ketone.
Vinylic (α-C)~125 - 130Carbon adjacent to the carbonyl group.
Vinylic (β-C)~140 - 145Carbon adjacent to the aromatic ring.
Aromatic (C-Cl)~132 - 136Carbon directly attached to the chlorine atom.
Aromatic (C-C=)~134 - 138Quaternary carbon attached to the vinyl group.
Aromatic (CH)~127 - 131Protonated aromatic carbons.

While ³¹P NMR is not applicable to this compound itself, it is a crucial tool for characterizing its phosphorylated analogues, such as chalcone-phosphonates. In studies where chalcones are modified to include a phosphonate (B1237965) group, ³¹P NMR is used to confirm the successful incorporation of phosphorus into the structure. The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the electronic environment and coordination of the phosphorus atom, making it invaluable for structural elucidation of organophosphorus compounds.

Infrared (IR) Spectroscopy Vibrational Assignments

Infrared spectroscopy was employed to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. researchgate.net The IR spectrum of this compound shows prominent absorption bands that confirm its key structural features.

Interactive Data Table: Key IR Vibrational Assignments

Functional GroupBondExpected Frequency (cm⁻¹)Vibration Type
CarbonylC=O~1650 - 1670Stretching
AlkeneC=C~1580 - 1625Stretching
AromaticC=C~1450 - 1600Ring Stretching
Aryl-HalideC-Cl~1000 - 1100Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within conjugated systems. The extensive π-electron system of this compound, which spans both aromatic rings and the dienone bridge, gives rise to strong absorptions in the UV-Vis region. researchgate.net The primary electronic transitions observed are:

π → π transition:* An intense absorption band, typically at a longer wavelength (lower energy), corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system.

n → π transition:* A weaker absorption band, often appearing as a shoulder on the main π → π* peak, resulting from the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is a definitive technique for confirming the molecular weight and elemental formula of a compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the molecular formula. The theoretical exact mass of this compound can be calculated from its molecular formula, C₁₇H₁₂Cl₂O. nih.gov An experimentally determined HRMS value that matches this theoretical mass confirms the elemental composition.

Interactive Data Table: Molecular Formula Confirmation by HRMS

AttributeValueSource
Molecular FormulaC₁₇H₁₂Cl₂O nih.gov
Theoretical Exact Mass302.02652 g/mol nih.gov

X-ray Crystallography and Single Crystal Analysis of 1,5-Di(4-chlorophenyl)penta-1,4-dien-3-one

The structural details of 1,5-di(4-chlorophenyl)penta-1,4-dien-3-one have been elucidated through single-crystal X-ray diffraction analysis, revealing key insights into its solid-state architecture.

Crystal System and Space Group Determination

The analysis of the diffraction data for 1,5-di(4-chlorophenyl)penta-1,4-dien-3-one indicates that it crystallizes in the orthorhombic system. The space group was determined to be P2₁2₁2. researchgate.net The crystallographic parameters are summarized in the table below.

Crystallographic Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2
a (Å)24.509 (3)
b (Å)4.9846 (5)
c (Å)5.8103 (6)
V (ų)709.82 (13)
Z2
Dx (Mg m⁻³)1.418
Data sourced from reference researchgate.net

In a separate study, a monoclinic crystal system with the space group P2₁/c was also reported for this compound. researchgate.net

Crystallographic Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)17.2845 (14)
b (Å)14.2007 (11)
c (Å)5.8795 (5)
β (°)99.088 (3)
V (ų)1425.0 (2)
Z4
Data sourced from reference researchgate.net

Molecular Conformation and Dihedral Angle Analysis

The molecule of 1,5-di(4-chlorophenyl)penta-1,4-dien-3-one is not planar. The two 4-chlorophenyl rings are twisted with respect to each other. researchgate.net A key feature of the molecular conformation is the dihedral angle between the two aromatic rings, which has been reported to be 53.4 (5)°. researchgate.netnih.gov This twisted conformation gives rise to chirality in the crystal structure. researchgate.net The central five-carbon backbone of the molecule exhibits alternating double and single bonds. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, the crystal packing of 1,5-di(4-chlorophenyl)penta-1,4-dien-3-one is influenced by various intermolecular interactions. While classical hydrogen bonds are not the primary drivers of the supramolecular assembly in this specific molecule, weaker interactions contribute to the stability of the crystal lattice. The packing of the molecules is viewed down the c-axis. researchgate.net For other similar chalcone (B49325) derivatives, intramolecular hydrogen bonds, as well as C-H···π and π–π stacking interactions, have been observed to stabilize the crystal structure. nih.gov The study of intermolecular interactions is crucial for understanding the physical properties and biological activities of these compounds. spectrabase.com

Computational Chemistry and Quantum Mechanical Investigations of 1,5 Di 2 Chlorophenyl Penta 1,4 Dien 3 One

Density Functional Theory (DFT) Calculations for Geometric Optimization

Geometric optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For chalcone-like structures, including 1,5-Di(2-chlorophenyl)penta-1,4-dien-3-one, Density Functional Theory (DFT) is a widely used and reliable method. nih.govnih.gov Calculations are typically performed using a specific functional, such as Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), and a suitable basis set, like 6-311G(d,p). nih.gov

This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy structure. For this compound, optimization would account for the steric hindrance introduced by the chlorine atoms at the ortho position of the phenyl rings, which influences the planarity of the molecule. The final optimized geometry is confirmed to be a true minimum by performing a vibrational frequency calculation, which should yield no imaginary frequencies. nih.gov

Electronic Structure Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. scispace.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a smaller gap suggests higher reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

ParameterDefinitionTypical Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -6.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.5 to -2.0
Energy Gap (ΔE)ELUMO - EHOMO4.0 to 4.5
Ionization Potential (I)-EHOMO6.0 to 6.5
Electron Affinity (A)-ELUMO2.0 to 2.5
Hardness (η)(I - A) / 22.0 to 2.25
Electronegativity (χ)(I + A) / 24.0 to 4.5
Electrophilicity Index (ω)μ2 / (2η) where μ = -χ3.8 to 4.5

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface using a color scale. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would show the most negative potential localized around the electronegative oxygen atom of the carbonyl group (C=O), indicating it as the primary site for electrophilic interactions. The hydrogen atoms of the phenyl rings and the vinyl groups would exhibit positive potential, making them potential sites for nucleophilic interactions. The chlorine atoms would also contribute to the electrostatic potential distribution.

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and charge transfer (ICT) interactions. researchgate.net It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance; a higher E(2) value indicates a stronger interaction. researchgate.net

Donor NBO (i)Acceptor NBO (j)InteractionStabilization Energy E(2) (kcal/mol)
LP(1) Oπ(C=C)Lone Pair to Antibonding PiHigh
π(C=C)vinylπ(C=O)Pi to Antibonding PiModerate
π(C=C)vinylπ(C=C)phenylPi to Antibonding PiModerate
π(C=C)phenylπ(C=C)vinylPi to Antibonding PiLow to Moderate

Prediction and Analysis of Spectroscopic Properties through Computational Methods

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate a synthesized structure. DFT calculations can accurately predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netspectrabase.com

For this compound, a calculated IR spectrum would show a prominent vibrational frequency corresponding to the C=O bond stretching, along with frequencies for C=C stretching in the vinyl and aromatic groups, and C-Cl stretching. Similarly, calculated ¹H and ¹³C NMR spectra would provide chemical shifts for each unique proton and carbon atom in the molecule. These theoretical spectra serve as a powerful complement to experimental characterization. researchgate.net

Dipole Moment and Polarization Characteristics

DFT calculations can provide precise values for these properties. nih.gov The presence of the electronegative carbonyl oxygen and two chlorine atoms in this compound is expected to result in a significant net dipole moment, rendering the molecule polar. The extensive conjugated π-system suggests that the molecule would also be highly polarizable. These properties are important for understanding intermolecular interactions and the molecule's potential application in materials science, such as in non-linear optics. researchgate.net

PropertyDescriptionPredicted Nature
Dipole Moment (μ)A measure of the net molecular polarity.Significant, non-zero value expected.
Polarizability (α)The ability of the electron cloud to be distorted.High, due to the extended conjugated system.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics. The NLO response in organic molecules is often associated with the presence of a π-conjugated system and the influence of electron-donating and electron-accepting groups. Diarylpentanoids, with their central carbonyl group (an electron acceptor) and extended π-system, are promising candidates for NLO applications.

The first hyperpolarizability (β) is a key measure of the second-order NLO response of a molecule. While specific computational data for this compound is not readily found, studies on related chalcone (B49325) derivatives provide valuable insights. biointerfaceresearch.comaip.orgcitedrive.com For instance, the NLO properties of the para-substituted isomer, 1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one, have been noted to be significant, with a second-harmonic generation (SHG) efficiency reported to be 5.0 times that of urea, a standard reference material for NLO measurements. researchgate.net

Computational studies on similar chalcones using Density Functional Theory (DFT) have been employed to calculate the first hyperpolarizability. researchgate.net These studies often reveal that the substitution pattern on the phenyl rings plays a crucial role in determining the magnitude of β. The position of the chloro-substituent in the ortho position, as in the title compound, would influence the molecular geometry, particularly the planarity of the molecule due to steric hindrance. This deviation from planarity can affect the π-electron delocalization and, consequently, the NLO response.

For comparative purposes, the following table presents representative first hyperpolarizability data for a related chalcone derivative, (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (3MPNP), in different solvent media, as computational data for the title compound is not available. researchgate.net

SolventDielectric Constant (ε)Static First Hyperpolarizability (β in 10⁻³⁰ esu)Dynamic First Hyperpolarizability (β at λ = 532.3 nm in 10⁻³⁰ esu)
Gas Phase1.0016.3226.54
Cyclohexane2.0222.8439.56
Chloroform4.8128.1050.81
Dichloromethane8.9329.8955.08
Acetone (B3395972)20.7031.8160.10
Methanol32.7032.4061.69
DMSO46.7032.8462.90
Water78.3933.1963.98

Data presented is for (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one for illustrative purposes. researchgate.net

Two-photon absorption (TPA) is a nonlinear optical process with applications in 3D microfabrication, optical data storage, and bio-imaging. The TPA cross-section (σ₂PA) is a measure of the efficiency of this process. For organic molecules, a large TPA cross-section is often associated with a symmetric charge distribution (e.g., Donor-π-Acceptor-π-Donor or Acceptor-π-Donor-π-Acceptor structures) and a high degree of π-electron delocalization. researchgate.net

While direct experimental or computational TPA data for this compound is not available, studies on analogous diarylideneacetone derivatives suggest that these molecules can exhibit significant TPA. researchgate.net The presence of the electron-withdrawing chloro groups on the terminal phenyl rings and the central carbonyl group within a conjugated system suggests that the title compound could possess interesting TPA properties. Quantum chemical calculations on similar systems have been used to predict TPA cross-sections and understand the structure-property relationships. osaka-u.ac.jprsc.orgnih.gov

The following table shows representative TPA data for a related diarylideneacetone derivative, (1E,4E)-1,5-di-2-thienylpenta-1,4-dien-3-one (D2TDO), to illustrate the potential TPA characteristics of this class of compounds.

CompoundWavelength (nm)TPA Cross-Section (GM)
D2TDO532~1200

Data presented is for (1E,4E)-1,5-di-2-thienylpenta-1,4-dien-3-one for illustrative purposes. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein, to form a stable complex. youtube.com This method is instrumental in drug discovery and for understanding the potential biological activity of a compound. Diarylpentanoids and chalcones have been the subject of numerous molecular docking studies to explore their interactions with various biological targets, including enzymes and receptors involved in inflammation and cancer. nih.govnih.govmdpi.com

Although specific molecular docking studies for this compound are not found in the reviewed literature, investigations into structurally similar compounds can provide insights into its potential biological interactions. For example, docking studies of diarylfuran derivatives have been performed to understand their inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov Similarly, docking simulations of pyxinol derivatives have been used to investigate their binding to NF-κB. mdpi.com

A hypothetical molecular docking study of this compound would involve identifying a potential protein target and then using computational software to predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's active site. The ortho-chloro substitution would be expected to influence the binding mode and affinity compared to its para-substituted counterpart due to steric effects and altered electronic distribution.

The following table provides an example of molecular docking results for a disubstituted diaryl diselenide with the enzyme δ-aminolevulinic acid dehydratase (δ-ALAD), demonstrating the type of data generated from such studies.

LigandTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
bis(4-chlorophenyl) diselenideδ-ALAD-7.5Phe208, Lys199, Arg209, Cys124

Data presented is for a related class of compounds to illustrate the outputs of molecular docking simulations. nih.gov

Biological Activities of 1,5 Di 2 Chlorophenyl Penta 1,4 Dien 3 One and Analogues: in Vitro Studies

Antitumor/Antiproliferative Activity in Cancer Cell Lines

The antitumor potential of compounds structurally similar to 1,5-Di(2-chlorophenyl)penta-1,4-dien-3-one, such as other chalcones and curcumin (B1669340) analogues, has been a subject of significant scientific inquiry. nih.govmdpi.comnih.gov These compounds have demonstrated a broad spectrum of cytotoxic and antiproliferative effects against various cancer cell lines. nih.govtandfonline.com The general consensus from these studies is that the 1,5-diaryl-1,4-pentadien-3-one backbone is a promising scaffold for the development of novel anticancer agents. nih.govmdpi.com

Evaluation in Human Gastric (MGC-803), Prostate (PC3), Breast (Bcap-37, MCF-7), Lung (A549), and Hepatoma (SMMC-7721) Cancer Cell Lines

One study on a series of 3,5-bis(benzylidene)-4-piperidones, which are structurally related, reported cytotoxicity against a panel of cancer cell lines, including A549 and MCF-7. nih.gov Another curcumin analogue, 1,5-bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (MS13), exhibited inhibitory effects on non-small cell lung cancer cells. nih.gov

Table 1: Representative Antiproliferative Activity of Structurally Similar Compounds

Compound/Analogue Cancer Cell Line Reported Activity (IC50/GI50) Reference
Chalcone-imidazole hybrids HCT116, MCF-7, 143B IC50: 1.123–20.134 µM nih.gov
Benzimidazole-chalcone hybrids A549, HepG2, MG63, LNCaP IC50: 2.8 to 12.1 µM tandfonline.com
1,5-Bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (MS13) NCI-H520, NCI-H23 (NSCLC) Dose- and time-dependent inhibition nih.gov
Curcumin analogues 1a, 1b, 1d, 2b Three different human cancer cell lines Significant growth inhibitory activity nih.gov

This table is illustrative and features data for analogues, not the specific compound of interest, due to a lack of available data.

Mechanistic Investigations of Apoptosis Induction

A primary mechanism through which chalcones and related compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Investigations into these mechanisms have revealed that these compounds can trigger apoptosis through various cellular pathways.

For example, the curcumin analogue MS13 was found to induce apoptosis in non-small cell lung cancer cells, as evidenced by morphological changes and an increase in caspase-3 activity. nih.gov Caspases are a family of protease enzymes that play a crucial role in the execution of apoptosis. Another synthetic compound, 1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one (B1197621) (B63), was shown to induce apoptosis in non-small cell lung cancer cells through the endoplasmic reticulum stress-mediated apoptotic pathway, leading to the activation of caspase cascades. nih.gov Furthermore, studies on other chalcone (B49325) hybrids have demonstrated their ability to induce apoptosis by activating caspases 3 and 9. nih.gov

Selectivity Assessment Against Normal Cell Lines

A critical aspect in the development of anticancer drugs is their selectivity, meaning their ability to kill cancer cells while sparing normal, healthy cells. Several studies on chalcone analogues have addressed this by evaluating their cytotoxicity against non-malignant cell lines.

For instance, a series of 1,5-diaryl-3-oxo-1,4-pentadienes mounted on a piperidine (B6355638) ring were found to be highly toxic to various human cancer cell lines but less so towards non-malignant human gingival fibroblasts, periodontal ligament fibroblasts, and pulp cells, demonstrating tumor-selective toxicity. nih.govmdpi.com Similarly, the compound B63, while potently inducing apoptosis in human non-small cell lung cancer cells, exhibited no cytotoxicity in normal lung fibroblast cells. nih.gov This suggests that the 1,5-diaryl-1,4-pentadien-3-one scaffold can be modified to achieve a degree of selectivity for cancer cells.

Antioxidant and Free Radical Scavenging Capabilities

DPPH Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to evaluate the antioxidant activity of a compound. nih.govwikipedia.org In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, which is observed as a color change from violet to yellow.

While specific DPPH scavenging data for this compound is not available, studies on a series of 1,5-diphenylpenta-1,4-dien-3-ones have demonstrated their radical scavenging activity using this method. researchgate.net The antioxidant potential of various curcumin analogues has also been confirmed through DPPH assays. mdpi.com

Other In Vitro Antioxidant Assays

Beyond the DPPH assay, several other in vitro methods are employed to assess antioxidant capabilities. These include the ferric reducing antioxidant power (FRAP) assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. nih.govnih.gov The FRAP assay measures the ability of an antioxidant to reduce ferric iron, while the ABTS assay, similar to the DPPH assay, measures the scavenging of a different radical cation.

Studies on various plant extracts and synthetic compounds have utilized these assays to demonstrate their antioxidant potential. nih.govmdpi.com For example, a curcumin analogue, A2, was found to be a stronger antioxidant than curcumin itself in assays including the inhibition of lipid peroxidation and the scavenging of DPPH and ABTS radicals. kci.go.kr

Table 2: Common In Vitro Antioxidant Assays

Assay Method Principle Measured Outcome
DPPH Radical Scavenging Neutralization of the stable DPPH radical by hydrogen/electron donation. Decrease in absorbance at ~517 nm.
Ferric Reducing Antioxidant Power (FRAP) Reduction of a ferric-tripyridyltriazine complex to its ferrous form. Formation of a colored ferrous-tripyridyltriazine complex.
ABTS Radical Scavenging Scavenging of the ABTS radical cation by hydrogen/electron donation. Decrease in absorbance at a specific wavelength.

This table provides an overview of common antioxidant assays used for related compounds.

Antimicrobial Activity

Analogues of this compound have demonstrated notable antimicrobial efficacy against a range of pathogenic microorganisms, including those affecting plants and humans. The structural modifications on the terminal phenyl rings and the core pentadienone structure have been shown to significantly influence the potency and spectrum of their activity.

A series of novel 1,4-pentadien-3-one (B1670793) derivatives featuring a benzothiazole (B30560) moiety has been synthesized and evaluated for their antibacterial activity against significant plant pathogens. researchgate.net Bioactivity studies revealed that some of these compounds exhibit potent inhibition of Xanthomonas oryzae pv. Oryzae (Xoo), the causative agent of bacterial leaf blight in rice, and Xanthomonas axonopodis pv. Citri (Xac), which causes citrus canker. researchgate.net

Among the tested compounds, compound 3i showed the most potent activity against Xoo with a half-maximal effective concentration (EC50) of 11.9 µg/mL. researchgate.net Against Xac, compound 3q was the most effective, with an EC50 value of 28.5 µg/mL. researchgate.net These potencies were notably superior to those of the commercial bactericides thiodiazole copper and bismerthiazol, which were used as positive controls in the study. researchgate.net

Table 1: In Vitro Antibacterial Activity of Benzothiazole-Pentadienone Analogues Against Plant Pathogens

Compound Target Pathogen EC₅₀ (µg/mL) Reference Bactericide EC₅₀ (µg/mL)
3i Xanthomonas oryzae pv. Oryzae 11.9 researchgate.net Thiodiazole Copper 109.3 researchgate.net
Bismerthiazol 73.5 researchgate.net
3q Xanthomonas axonopodis pv. Citri 28.5 researchgate.net Thiodiazole Copper 87.6 researchgate.net
Bismerthiazol 55.4 researchgate.net

The antibacterial potential of this class of compounds extends to human pathogenic bacteria. A systematic investigation identified 1,5-bis(2-hydroxyphenyl)pent-1,4-diene-3-one , a close analogue of the title compound, as a promising lead for the development of broad-spectrum antibacterial agents. scielo.org.zaajol.info This compound demonstrated potential against a panel of pathogenic strains including Staphylococcus (coagulase negative), Pseudomonas aeruginosa, and Klebsiella pneumoniae. scielo.org.zaajol.info

Further studies on other analogues, such as 1,4-pentadien-3-one derivatives bearing a benzothiazole moiety, have also shown excellent antibacterial activity against several bacterial strains. researchgate.net Specifically, compounds 4b and 4l , which incorporate norfloxacin (B1679917) and gatifloxacin (B573) respectively, exhibited a Minimum Inhibitory Concentration (MIC) of 5 µg/mL against Staphylococcus aureus. researchgate.net Additionally, compounds 4d , 4f , and 4l showed superior MIC values of 15, 10, and 15 µg/mL, respectively, against Bacillus subtilis. researchgate.net

Table 2: Minimum Inhibitory Concentration (MIC) of Benzothiazole-Pentadienone Analogues Against Bacterial Strains

Compound Bacterial Strain MIC (µg/mL)
4b Staphylococcus aureus 5 researchgate.net
4l Staphylococcus aureus 5 researchgate.net
4d Bacillus subtilis 15 researchgate.net
4f Bacillus subtilis 10 researchgate.net
4l Bacillus subtilis 15 researchgate.net

The primary mechanism underlying the antibacterial activity of these pentadienone derivatives appears to be the disruption of the bacterial cell membrane. researchgate.netscielo.org.zaajol.info Scanning electron microscopy (SEM) studies on the mode of action of 1,5-bis(2-hydroxyphenyl)pent-1,4-diene-3-one revealed that exposure to the compound led to membrane disruption and subsequent cell lysis of the tested organisms. scielo.org.zaajol.info

Similarly, SEM analysis of Xanthomonas oryzae pv. Oryzae treated with the benzothiazole-pentadienone analogue 3i distinctly confirmed the destruction of the cell membrane. researchgate.net This membrane-damaging effect is a crucial aspect of their antibacterial efficacy, leading to the loss of cellular integrity and ultimately, bacterial death.

Antiviral Activity Against Plant Viruses

In addition to their antibacterial properties, 1,4-pentadien-3-one derivatives have been investigated for their ability to combat plant viruses, which are responsible for significant crop losses worldwide.

Research into novel 1,4-pentadien-3-one derivatives containing a 1,3,4-thiadiazole (B1197879) moiety has demonstrated remarkable antiviral activities against both Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.govnih.gov Bioassays showed that most of the synthesized compounds in this series had significant antiviral effects. nih.govnih.gov

Several compounds exhibited good curative, protection, and inactivation activities against TMV. nih.govnih.gov The protection activity was particularly notable, with compounds 4h , 4i , 4k , 4l , 4o , and 4q showing excellent efficacy. Their EC50 values for protection against TMV were significantly lower than that of Ribavirin, a commonly used antiviral agent. nih.govnih.gov For instance, compound 4h had an EC50 of 105.01 µg/mL, compared to 457.25 µg/mL for Ribavirin. nih.gov

Table 3: Protection Activity of 1,3,4-Thiadiazole-Pentadienone Analogues Against Tobacco Mosaic Virus (TMV)

Compound Protection Activity EC₅₀ (µg/mL)
4h 105.01 nih.gov
4i 254.77 nih.gov
4k 135.38 nih.gov
4l 297.40 nih.gov
4o 248.18 nih.gov
4q 129.87 nih.gov
Ribavirin (Control) 457.25 nih.gov

To elucidate the mechanism of antiviral action, studies have focused on the interaction between pentadienone derivatives and viral proteins. The coat protein (CP) of plant viruses, which is crucial for viral assembly and movement, has been identified as a potential target. nih.gov

Binding studies were conducted to investigate the interactions between 1,4-pentadien-3-one derivatives and the Cucumber Mosaic Virus coat protein (CMV CP). nih.gov Microscale thermophoresis experiments revealed that compounds N12 and N16 bound to CMV CP with high affinity, demonstrating dissociation constants (Kd) of 0.071 µM and 0.11 µM, respectively. nih.gov Further insights from docking and site-directed mutagenesis studies suggested that the amino acid residues Ile210, Thr69, and Ser213 of the CMV CP are important binding sites for these derivatives. nih.gov

Similar binding affinity has been observed with the Tobacco Mosaic Virus coat protein (TMV CP). researchgate.net Benzothiazole decorated penta-1,4-diene-3-one derivatives 3h and 3j were found to bind to TMV CP with dissociation constants of 0.028 and 0.23 µmol/L, respectively, which were superior to the binding affinity of the commercial antiviral agent ningnanmycin (B12329754) (0.52 µmol/L). researchgate.net

Table 4: Binding Affinity of Pentadienone Analogues to Viral Coat Proteins

Compound Viral Coat Protein Dissociation Constant (Kd)
N12 CMV CP 0.071 µM nih.gov
N16 CMV CP 0.11 µM nih.gov
3h TMV CP 0.028 µM researchgate.net
3j TMV CP 0.23 µM researchgate.net
Ningnanmycin (Control) TMV CP 0.52 µM researchgate.net

Enzyme Inhibitory Profiles

The ability of 1,5-diarylpentanoid structures to interact with and inhibit the activity of specific enzymes is a key area of investigation. Analogues of this compound have demonstrated notable inhibitory effects on enzymes implicated in neurological disorders and inflammation.

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B)

Monoamine oxidase B (MAO-B) is a significant target in the treatment of neurodegenerative conditions like Parkinson's disease. A study on a series of (2E,4E)-1-(2-hydroxyphenyl)-5-phenylpenta-2,4-dien-1-ones revealed that these compounds can be potent and selective inhibitors of human MAO-B. nih.gov The research highlighted that the presence and position of substituents on the phenyl rings play a crucial role in the inhibitory activity.

Notably, compounds bearing a chloro-substituent on the phenyl ring were among the most potent inhibitors identified. nih.gov For instance, (2E,4E)-5-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)penta-2,4-dien-1-one and (2E,4E)-5-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)penta-2,4-dien-1-one exhibited IC₅₀ values of 4.51 nM and 11.35 nM, respectively, for MAO-B inhibition. nih.gov This suggests that the presence of a chlorine atom on the phenyl ring, as in the case of this compound, could contribute to significant MAO-B inhibitory potential. Further studies have also identified other halogenated chalcone derivatives as potent MAO-B inhibitors. nih.gov

Table 1: MAO-B Inhibitory Activity of Selected 1,5-Diarylpentadienone Analogues

Compound Name IC₅₀ (nM) for hMAO-B
(2E,4E)-5-(4-Chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)penta-2,4-dien-1-one 4.51

Cyclooxygenase-2 (COX-2) Inhibition Potential

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. The potential of curcumin, a well-known diarylheptanoid, and its analogues to inhibit COX-2 has been extensively studied. Curcumin has been shown to specifically inhibit the expression of COX-2 without affecting the COX-1 isoform in HT-29 human colon cancer cells. nih.gov In vitro studies have demonstrated that curcumin can inhibit COX-2 activity, with IC₅₀ values reported in the micromolar range. researchgate.net

Molecular docking studies of curcumin analogues with COX-2 have indicated that these compounds can successfully bind to the active site of the enzyme. researchgate.net The structural similarities between curcuminoids and 1,5-diarylpentadienones suggest that compounds like this compound could also exhibit COX-2 inhibitory properties. Research on other classes of diaryl compounds, such as 1,5-diarylpyrazoles and 1,5-diarylimidazoles, has led to the development of potent and selective COX-2 inhibitors like celecoxib. nih.govnih.govnih.gov

Antiparasitic Activity (e.g., Trypanosoma cruzi, Trichomonas vaginalis)

The diarylpentanoid and related chalcone scaffolds have shown promise as antiparasitic agents. While direct data on this compound is not available, studies on its analogues are informative.

With regard to Trypanosoma cruzi, the causative agent of Chagas disease, various natural and synthetic compounds are continuously being evaluated. Diterpenoids and nucleoside analogs have shown in vitro activity against different forms of the parasite. youtube.comresearchgate.netoup.comnih.gov Although not directly a diarylpentanoid, the investigation into diverse chemical structures highlights the ongoing search for novel anti-trypanosomal agents.

In the context of Trichomonas vaginalis, the protozoan parasite responsible for trichomoniasis, chalcones (1,3-diaryl-2-propen-1-ones) have been investigated. Chalcones are structurally related to diarylpentadienones, featuring a shorter three-carbon bridge. Several synthesized chalcone analogues have demonstrated in vitro activity against T. vaginalis. nih.govresearchgate.netyoutube.com For instance, certain hydroxychalcones and aminochalcones have shown promising results, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the micromolar range. nih.govyoutube.com This indicates that the broader class of diaryl compounds has potential as a source for new anti-trichomonal drug discovery.

Antiangiogenic Potential (e.g., Chick Chorioallantoic Membrane (CAM) Assay with S180 Sarcoma Cells)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The chick chorioallantoic membrane (CAM) assay is a widely used in vivo model to assess the pro- or antiangiogenic activity of various substances. nih.govyoutube.com

Curcuminoids, which share the diaryl structural motif with this compound, have been evaluated for their antiangiogenic properties using the CAM assay. Studies have shown that curcumin can modulate angiogenesis. For instance, one study demonstrated that curcumin promoted angiogenesis in a gastric ulcer healing model. nih.gov Conversely, other research on methyl hydroxychalcone, a related compound, showed significant antiangiogenic activity in both rat aorta and CAM assays, suggesting an inhibitory effect on blood vessel formation. The antiangiogenic potential of various plant extracts has also been screened using the CAM assay, demonstrating its utility in identifying novel antiangiogenic compounds. Given the structural similarity, this compound may also possess antiangiogenic properties, though this would require direct experimental verification.

Structure Activity Relationship Sar Analysis of 1,5 Di 2 Chlorophenyl Penta 1,4 Dien 3 One Analogues

Impact of Aromatic Substituents on Biological Potency and Selectivity

The nature and position of substituents on the two aryl rings of the 1,5-diaryl-1,4-pentadien-3-one scaffold are paramount in determining the biological efficacy of these compounds.

Influence of Halogenation (e.g., Chlorine Position)

The presence and placement of halogen atoms on the phenyl rings significantly modulate the biological activity of 1,5-diaryl-1,4-pentadien-3-one analogues. Studies have shown that both the type of halogen and its substitution pattern are critical.

For instance, a series of 3,5-bis(benzylidene)-4-piperidones, which feature the 1,5-diaryl-1,4-pentadien-3-one moiety, demonstrated that the potency of the cytotoxins towards several malignant cell lines increased with the sigma and sigma star values of the aryl substituents. mdpi.com This suggests that the electron-withdrawing nature of halogens contributes to their cytotoxic effects.

The following table summarizes the cytotoxic activity of some halogenated 1,5-diaryl-1,4-pentadien-3-one analogues, illustrating the impact of halogen substitution on their potency against various cancer cell lines.

Compound IDAromatic SubstituentCancer Cell LineIC50 (µM)
2e 4-FluorophenylCa9-22Not Specified
2k 2,4-DichlorophenylColo-205Not Specified
2m 2,6-DichlorophenylColo-205Not Specified
2o 3,4-DichlorophenylColo-205Not Specified
2r 4-BromophenylCa9-22Not Specified

It is important to note that while direct IC50 values for 1,5-Di(2-chlorophenyl)penta-1,4-dien-3-one were not detailed in the provided search results, the general trend indicates that di- and tri-halogenated derivatives often exhibit enhanced cytotoxicity.

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the substituents on the aromatic rings play a crucial role in the biological activity of 1,5-diaryl-1,4-pentadien-3-one analogues. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been shown to modulate the potency and selectivity of these compounds.

Generally, the presence of electron-withdrawing groups on the phenyl rings tends to enhance the cytotoxic and antiviral activities of these compounds. researchgate.net This is supported by 3D-QSAR models which revealed that appropriate compact electron-withdrawing and hydrophobic groups at the benzene (B151609) ring could enhance antiviral activity against Tobacco Mosaic Virus (TMV). researchgate.net Similarly, the cytotoxic potency of a series of 3,5-bis(benzylidene)-4-piperidones against six malignant cell lines was found to increase as the sigma and sigma star values of the aryl substituents rose, indicating that electron-withdrawing substituents favor higher potency. mdpi.com

Conversely, the introduction of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, has been explored for their potential to confer antioxidant properties. bas.bg For example, a series of 1,5-diphenyl-1,4-pentadiene-3-ones with hydroxyl groups in the para position of the phenyl rings and various meta substituents were found to exhibit potent antioxidative activity, especially when all the meta positions were substituted by methoxy groups. researchgate.net

The following table provides examples of 1,5-diaryl-1,4-pentadien-3-one analogues with different electronic substituents and their reported biological activities.

CompoundAromatic Substituent(s)Biological Activity
Compound D5 Emodin groupCurative bioactivity on TMV. researchgate.net
Analogues with -OH and -OCH3 Hydroxyl and Methoxy groupsPotent antioxidative activity. researchgate.net
Analogues with -NO2 Nitro groupSynthesized and characterized. researchgate.net

Role of the Pentadienone Core Structure

The 1,5-diaryl-3-oxo-1,4-pentadienyl moiety, also referred to as the dienone moiety, is a critical pharmacophore responsible for the broad spectrum of biological activities observed in this class of compounds. nih.gov This structural unit is a key feature in many natural and synthetic compounds with antineoplastic, antiviral, antibacterial, and antioxidant properties. nih.govpeerj.com

The dienone core is an α,β-unsaturated ketone system, which can act as a Michael acceptor. This reactivity allows these compounds to interact with various cellular nucleophiles, such as the thiol groups of cysteine residues in proteins, which is a proposed mechanism for their cytotoxicity. nih.gov The electrophilic nature of the β-carbon atoms in the pentadienone core makes them susceptible to nucleophilic attack, leading to the covalent modification of key cellular macromolecules and subsequent biological effects.

Furthermore, the rigid, planar structure of the pentadienone linker holds the two aryl groups in a specific spatial orientation, which is crucial for binding to target proteins. The conjugated system also contributes to the electronic properties of the molecule, influencing its reactivity and potential for forming intermolecular interactions. The importance of this core is underscored by the fact that many drug design strategies focus on incorporating this structural unit into various scaffolds to develop novel therapeutic agents. nih.gov

Stereochemical and Conformational Influences on Activity

The three-dimensional arrangement of atoms and the conformational flexibility of 1,5-diaryl-1,4-pentadien-3-one analogues have a significant impact on their biological activity. The molecule's inherent conformational instability can lead to the existence of numerous conformers, with the predominant conformation in a biological environment influencing its ability to bind to a target molecule. nih.gov

A detailed conformational analysis of two 1,5-diaryl-3-oxo-1,4-pentadiene derivatives using Nuclear Overhauser Effect Spectroscopy (NOESY) revealed that the introduction of a fluorine atom can induce substantial alterations in the conformational landscape, leading to the predominance of a specific conformer group. nih.govnih.gov This suggests that even subtle changes in substitution can have a profound effect on the molecule's shape and, consequently, its biological function.

Design Principles for Enhanced Biological and Optical Properties

The design of novel 1,5-diaryl-1,4-pentadien-3-one analogues with enhanced biological and optical properties is guided by the structure-activity relationship principles discussed in the preceding sections.

For enhanced biological activity, particularly cytotoxicity and anticancer effects, the following principles are often applied:

Introduction of Electron-Withdrawing Groups: As a general rule, incorporating electron-withdrawing substituents, such as halogens or nitro groups, on the aromatic rings tends to increase the cytotoxic potency of these compounds. mdpi.comresearchgate.net

Modulation of Lipophilicity: The lipophilicity of the molecule, often quantified by logP, is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. researchgate.net

Scaffold Hopping and Hybridization: The 1,5-diaryl-3-oxo-1,4-pentadienyl moiety can be attached to various molecular scaffolds, such as piperidines, N-acylpiperidines, and cycloalkanes, to create hybrid molecules with improved potency and selectivity. nih.gov For instance, introducing a triazine group into the 5-position of the 1,4-pentadien-3-one (B1670793) nucleus has been shown to enhance biological activities. peerj.com

Conformational Constraint: Modifying the structure to favor a specific, biologically active conformation can lead to enhanced potency. This can be achieved through the introduction of bulky groups or by incorporating the pentadienone system into a more rigid cyclic framework.

While the primary focus of the research on these compounds has been their biological activity, their conjugated π-system also imparts them with interesting optical properties. The extended conjugation from one aryl ring to the other through the pentadienone bridge results in absorption in the UV-visible region. The specific wavelength of maximum absorption (λmax) and the molar absorptivity are influenced by the nature of the aromatic substituents. Electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift. These properties make them potential candidates for applications in materials science, such as in the development of nonlinear optical materials or as fluorescent probes, although this area is less explored compared to their medicinal applications.

Conclusion and Future Directions in Penta 1,4 Dien 3 One Research

Summary of Key Research Findings

To date, the primary research focus on 1,5-Di(2-chlorophenyl)penta-1,4-dien-3-one has been its synthesis and fundamental characterization. A key study in this area was conducted by Ahmed et al. (2005), which detailed a straightforward and effective method for its preparation.

The synthesis involves a base-catalyzed Claisen-Schmidt condensation reaction between 2-chlorobenzaldehyde (B119727) and acetone (B3395972). researchgate.net This method, common for the preparation of diarylideneacetones, utilizes sodium hydroxide (B78521) in aqueous ethanol (B145695) to facilitate the reaction. researchgate.net The resulting compound, 1,5-di-o-chlorophenyl-1,4-pentadien-3-one (1a), was isolated and characterized using a suite of spectroscopic techniques. researchgate.net

The structural confirmation of the compound was achieved through UV-Vis, IR, ¹H NMR, ¹³C NMR, and mass spectrometry, alongside elemental analysis. researchgate.net These characterization techniques provide a foundational understanding of the molecule's electronic structure, functional groups, and atomic connectivity.

Below are the key analytical data for this compound as reported in the literature.

Table 1: Physicochemical and Spectroscopic Data for this compound

Property Value Reference
Molecular Formula C₁₇H₁₂Cl₂O researchgate.net
Appearance Pale yellow needles researchgate.net
Melting Point 118-120 °C researchgate.net
UV (λmax in CHCl₃) 338.5 nm researchgate.net

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts (in ppm)

Nucleus H-1, H-5 H-2, H-4 Aromatic Protons C-1, C-5 C-2, C-4 C-3 (C=O) Aromatic Carbons
¹H NMR 7.95 (d, J=16.0 Hz) 7.20 (d, J=16.0 Hz) 7.25-7.50 (m) - - - -

Data sourced from Ahmed et al., 2005. researchgate.net The table provides a summary of the reported NMR data.

While this initial synthesis and characterization are crucial first steps, the broader biological and physicochemical properties of this specific isomer remain largely uninvestigated.

Unexplored Avenues in Synthesis and Derivatization

The existing synthesis of this compound provides a solid foundation for further synthetic exploration. A significant area of opportunity lies in the creation of a diverse library of derivatives to explore structure-activity relationships.

Future synthetic efforts could focus on:

Modification of the Phenyl Rings: Introduction of various substituents (both electron-donating and electron-withdrawing) at different positions on the two chlorophenyl rings could systematically probe the electronic and steric effects on the molecule's properties.

Heterocyclic Analogues: Replacing one or both of the 2-chlorophenyl rings with various heterocyclic systems could lead to novel compounds with potentially enhanced biological activities. Research on other 1,5-diaryl-1,4-pentadien-3-ones has shown that the incorporation of moieties like thiadiazole or triazine can lead to significant antiviral and antibacterial properties. nih.govpeerj.com

Scaffold Diversification: The core penta-1,4-dien-3-one structure itself can be modified. For instance, creating derivatives where the ketone is reduced to an alcohol or converted to an oxime ether could be explored. researchgate.net

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

The realm of computational chemistry offers powerful tools to investigate molecules like this compound at a theoretical level, providing insights that can guide experimental work.

Key areas for computational investigation include:

Conformational Analysis: The rotational freedom around the single bonds in the pentadienone backbone allows for multiple conformers. nih.gov Understanding the preferred conformations in different environments is crucial as it can significantly impact biological activity. nih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to calculate a range of molecular properties, such as orbital energies (HOMO-LUMO), electrostatic potential maps, and atomic charges. researchgate.net This information can help in predicting reactivity and potential sites for intermolecular interactions.

Molecular Docking Studies: In the absence of experimental biological data, molecular docking can be a valuable preliminary tool. By docking the structure of this compound and its potential derivatives into the active sites of various enzymes or protein targets, researchers can generate hypotheses about potential biological targets and mechanisms of action.

Potential for Development of Novel Research Probes and Chemical Tools

Beyond direct therapeutic applications, compounds like this compound hold promise as scaffolds for the development of chemical probes. These tools are invaluable for studying biological processes.

Future research could explore:

Fluorescent Probes: The conjugated π-system of the pentadienone backbone suggests that it may possess inherent fluorescent properties or could be modified to create fluorescent probes. These could be used for cellular imaging and tracking.

Affinity-Based Probes: By attaching a reporter tag (like biotin (B1667282) or a clickable alkyne/azide) to the molecule, it could be used to identify and isolate its cellular binding partners, thereby elucidating its mechanism of action.

Photoaffinity Labels: The carbonyl group and double bonds present potential sites for the introduction of photo-activatable groups, which would allow for the covalent labeling of target proteins upon irradiation with light.

Q & A

Q. What are the standard synthetic routes for 1,5-Di(2-chlorophenyl)penta-1,4-dien-3-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation, involving the base-catalyzed reaction of 2-chlorobenzaldehyde with acetone derivatives. Key parameters include:

  • Solvent system : Ethanol/water mixtures are commonly used to enhance solubility and reaction efficiency .
  • Catalyst : Sodium hydroxide or potassium hydroxide at concentrations of 10–20% (w/v) .
  • Reaction time : 4–24 hours under reflux, with yields improving at longer durations (e.g., 99% yield for compound 33 in after extended reaction time) .
  • Purification : HPLC or recrystallization from ethanol to achieve >95% purity .

Table 1 : Representative Yields and Characterization Data for Analogous Compounds

CompoundYield (%)Melting Point (°C)Purity (HPLC)Key Spectral Techniques Used
Bis(3-fluoropyridinyl) analog81104–10697.7%¹H/¹³C NMR, IR, HRMS
Bis(quinolinyl) analog88162–165>95%¹H/¹³C NMR, IR

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Essential for confirming the enone spacer and substituent positions. For example, α,β-unsaturated ketone protons appear as doublets at δ 6.5–7.5 ppm, while aromatic protons of 2-chlorophenyl groups resonate at δ 7.2–7.8 ppm .
  • IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1580 cm⁻¹ (C=C stretch) confirm the conjugated enone system .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ for C₁₇H₁₂Cl₂O: calc. 307.0234, observed 307.0236) .

Q. How does the compound’s stability influence experimental design in biological assays?

The absence of a β-diketone moiety (unlike curcumin) enhances stability in physiological pH, reducing rapid degradation. Key considerations:

  • Storage : Dissolve in DMSO (≤10 mM stock) and store at –20°C to prevent aggregation .
  • Assay duration : Short-term exposure (24–48 hr) is recommended for cytotoxicity studies to avoid solubility issues .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound for target specificity?

  • Molecular docking (AutoDock Vina) : Predict binding affinities to targets like BCL-2 or β-amyloid plaques. For example, analogs with electron-withdrawing groups (e.g., Cl, CF₃) show improved hydrophobic interactions .
  • DFT calculations : Analyze HOMO-LUMO gaps to assess reactivity. Substituents like 2-chlorophenyl lower the H-L gap (4.5 eV vs. 5.2 eV for unsubstituted analogs), enhancing electrophilicity .
  • Molecular dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Q. What structural modifications enhance antiproliferative activity in asymmetric analogs?

Asymmetric analogs (e.g., combining 2-chlorophenyl with heteroaryl groups) exhibit superior potency due to:

  • Steric effects : Bulky substituents (e.g., quinolinyl) improve target selectivity by restricting rotational freedom .
  • Electronic effects : Electron-deficient aryl groups increase electrophilicity, promoting covalent interactions with cysteine residues in kinases . Example : Asymmetric dienone 58 ( ) showed 636-fold higher potency than curcumin in prostate cancer cells due to optimized π-π stacking and hydrogen bonding .

Q. How should researchers address contradictions in biological activity data across studies?

  • Validate assay conditions : Ensure consistent cell lines (e.g., H460 vs. PC3 may show varying IC₅₀ due to differential expression of ER stress markers) .
  • Control for solubility : Use surfactants (e.g., Cremophor EL) to maintain compound dispersion in aqueous media .
  • Replicate spectral data : Confirm purity via 2D NMR (e.g., HSQC) to rule out impurities skewing bioactivity results .

Methodological Challenges and Solutions

Q. What strategies resolve overlapping signals in NMR spectra of substituted analogs?

  • ²D NMR (COSY, NOESY) : Differentiate coupling patterns in crowded aromatic regions (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm) .
  • Variable-temperature NMR : Reduce signal broadening caused by slow rotation around the enone spacer .

Q. How can crystallization issues be mitigated for X-ray diffraction studies?

  • Solvent selection : Use mixed solvents (e.g., chloroform/hexane) to slow crystallization and obtain single crystals .
  • Intramolecular H-bonding : Introduce hydroxyl or methoxy groups to stabilize planar conformations, as seen in (1E,4E)-1,5-bis(4-methylphenyl) analog ( ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.